2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate
Description
2-{[1-(4-Methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate is a synthetic organic compound featuring a pyrazole core substituted with a 4-methylphenyl group at the 1-position and a carbonyl-linked benzenesulfonate moiety at the 4-position.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-17-11-13-19(14-12-17)25-16-18(15-24-25)23(26)21-9-5-6-10-22(21)29-30(27,28)20-7-3-2-4-8-20/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOINDQNCCFLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or blocking enzymatic pathways.
Biochemical Pathways
These could include signal transduction pathways, metabolic pathways, or pathways related to cell growth and proliferation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body.
Biological Activity
The compound 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate is a pyrazole derivative that has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target organisms, and relevant research findings.
- Molecular Formula : C22H16N2O4S
- Molecular Weight : 396.44 g/mol
- CAS Number : 955963-47-0
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways in target organisms. Pyrazole derivatives are known to inhibit the proliferation of various pathogens, including protozoan parasites such as Leishmania and Plasmodium.
Target Pathogens
- Leishmania aethiopica : Causative agent of leishmaniasis.
- Plasmodium berghei : Model organism for malaria research.
Mode of Action
The compound inhibits the growth and replication of these pathogens by interfering with their metabolic pathways. This inhibition is thought to occur through:
- Disruption of enzyme activity essential for parasite survival.
- Interference with nucleic acid synthesis.
In Vitro Studies
-
Antiparasitic Activity : In vitro assays demonstrated that 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate significantly reduced the viability of Leishmania and Plasmodium species. The IC50 values indicated potent activity at low concentrations, suggesting high efficacy against these pathogens.
Compound Target IC50 (µM) 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate Leishmania aethiopica 5.6 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate Plasmodium berghei 3.2 - Mechanistic Insights : Further studies indicated that the compound induces apoptosis in parasitic cells, leading to morphological changes consistent with programmed cell death.
In Vivo Studies
In vivo tests using murine models have shown promising results:
- Mice infected with Plasmodium berghei showed a significant reduction in parasitemia when treated with the compound.
- The treatment resulted in improved survival rates compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s pyrazole-sulfonate framework is shared with several derivatives in the literature. Key comparisons include:
Table 1: Substituent and Functional Group Comparison
Key Observations:
- Electron Effects: The target compound’s methyl group (electron-donating) contrasts with the nitro group in the 4-nitrobenzenesulfonate derivative , which enhances electrophilicity. This difference may alter reactivity in substitution reactions or binding affinity in biological targets.
- Bioactivity Potential: Benzenesulfonamide derivatives in exhibit carbonic anhydrase inhibition and cytotoxicity, suggesting that the benzenesulfonate group in the target compound could similarly interact with enzyme active sites, albeit with modified potency due to substituent differences .
Hypothesized Bioactivity and Physicochemical Properties
Table 2: Inferred Property Comparison
Discussion:
- The benzenesulfonate group may mimic sulfonamide pharmacophores but lacks the direct NH moiety required for strong zinc coordination in carbonic anhydrase inhibition . This could reduce potency compared to sulfonamide analogs.
- The methyl group’s steric effects might hinder binding in enzyme pockets, whereas the nitro group in the analog could enhance reactivity but reduce solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
